An In-depth Technical Guide to Ethyl 5-methyl-1H-pyrazole-3-carboxylate
An In-depth Technical Guide to Ethyl 5-methyl-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-methyl-1H-pyrazole-3-carboxylate, a key heterocyclic compound, is a significant building block in the landscape of medicinal chemistry and drug discovery. Its pyrazole (B372694) core is a privileged scaffold found in numerous pharmaceuticals, valued for its diverse biological activities. This technical guide provides a comprehensive overview of Ethyl 5-methyl-1H-pyrazole-3-carboxylate, including its chemical and physical properties, detailed synthesis protocols, and its role in the development of novel therapeutic agents. Pyrazole derivatives are known to exhibit a wide range of biological effects, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.
Chemical and Physical Properties
The fundamental physicochemical properties of Ethyl 5-methyl-1H-pyrazole-3-carboxylate (CAS Number: 4027-57-0 ) are summarized in the table below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source(s) |
| CAS Number | 4027-57-0 | [1][2][3] |
| Molecular Formula | C₇H₁₀N₂O₂ | [1][2][3] |
| Molecular Weight | 154.17 g/mol | [1][4] |
| IUPAC Name | ethyl 5-methyl-1H-pyrazole-3-carboxylate | [1] |
| Synonyms | 3(5)-Methyl-5(3)-ethoxycarbonylpyrazole, 3-Ethoxycarbonyl-5-methylpyrazole | [2][3] |
| Appearance | White solid | [5] |
| Melting Point | 80-84 °C | [4] |
| Boiling Point | 299.1±20.0 °C (Predicted) | |
| Density | 1.171±0.06 g/cm³ (Predicted) | |
| LogP | 0.733 | [6] |
| InChI Key | BOTXQJAHRCGJEG-UHFFFAOYSA-N | [1][2][3] |
| SMILES | CCOC(=O)C1=NNC(=C1)C | [1] |
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and purity assessment of Ethyl 5-methyl-1H-pyrazole-3-carboxylate.
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¹H NMR (CDCl₃, 250 MHz): δ 6.55 (s, 1H), 4.34 (q, J = 7.13 Hz, 2H), 2.35 (s, 3H), 1.33 (t, J = 7.13 Hz, 3H).[5]
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Mass Spectrometry (EI-MS): m/z = 155 [M+1]⁺.[5]
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Infrared (IR) and other spectroscopic data are available through public databases such as the NIST WebBook.[2][3][7]
Experimental Protocols: Synthesis
The most common and efficient method for synthesizing Ethyl 5-methyl-1H-pyrazole-3-carboxylate is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648).[8] Below are two detailed protocols.
Protocol 1: High-Yield Synthesis in Ethanol (B145695)/Acetic Acid
This protocol describes a 15-hour reaction at room temperature, providing a good yield of the final product.[8]
Materials:
-
Ethyl 2,4-dioxovalerate (Ethyl 2,4-dioxopentanoate) (11.67 g, 73.79 mmol)
-
Hydrazine monohydrate (5.4 mL, 110.68 mmol)
-
Ethanol (EtOH)
-
Glacial Acetic Acid (AcOH)
-
Ethyl Acetate (B1210297) (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Prepare a solution of Ethyl 2,4-dioxovalerate (11.67 g, 73.79 mmol) in a mixture of 100 mL of ethanol and 1 mL of glacial acetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add hydrazine monohydrate (5.4 mL, 110.68 mmol) dropwise to the cooled solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 15 hours.
-
Pour the reaction mixture into 50 mL of water and add 5 mL of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure to yield Ethyl 5-methyl-1H-pyrazole-3-carboxylate as a white solid (8.41 g, 74% yield). The product can be used for subsequent reactions without further purification.[5]
Protocol 2: Rapid, High-Yield Synthesis in Ethanol
This protocol offers a faster, high-yield synthesis in ethanol.[8]
Materials:
-
Ethyl 2,4-dioxopentanoate (20 g, 126 mmol, 18 mL)
-
Hydrazine hydrate (B1144303) (6.96 g, 139 mmol, 6.76 mL)
-
Ethanol (400 mL)
Procedure:
-
Dissolve Ethyl 2,4-dioxopentanoate (20 g, 126 mmol) in 400 mL of ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add hydrazine hydrate (6.96 g, 139 mmol) to the solution.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Concentrate the mixture to yield Ethyl 5-methyl-1H-pyrazole-3-carboxylate (19 g, 97% yield).[5]
Visualizations
Knorr Pyrazole Synthesis Workflow
Caption: Experimental workflow for the Knorr synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate.
Role in Drug Discovery and Development
Ethyl 5-methyl-1H-pyrazole-3-carboxylate serves as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. The pyrazole scaffold is a cornerstone in medicinal chemistry, with many approved drugs featuring this moiety.[8]
Anti-inflammatory and Analgesic Agents
Pyrazole derivatives have a well-established history as anti-inflammatory and analgesic agents.[9] Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2) and lipoxygenase (LOX), which are key enzymes in the inflammatory cascade responsible for the production of prostaglandins (B1171923) and leukotrienes.[9] While specific studies on the anti-inflammatory mechanism of Ethyl 5-methyl-1H-pyrazole-3-carboxylate are not extensively detailed, it serves as a precursor for compounds that are evaluated for these properties.[10]
General Signaling Pathway for Pyrazole-based Anti-inflammatory Agents
Caption: Inhibition of inflammatory pathways by pyrazole derivatives.
Antimicrobial Agents
Derivatives of Ethyl 5-methyl-1H-pyrazole-3-carboxylate have also been investigated for their potential as antimicrobial agents. These compounds are synthesized and screened against various strains of bacteria and fungi to determine their efficacy.
Logical Flow of Pyrazole-based Drug Discovery
Caption: Logical flow of pyrazole-based drug discovery and development.
Conclusion
Ethyl 5-methyl-1H-pyrazole-3-carboxylate is a valuable and versatile molecule in the field of medicinal chemistry. Its straightforward synthesis and the established biological significance of the pyrazole core make it an important starting material for the development of new therapeutic agents. This guide provides researchers and drug development professionals with the essential technical information required to effectively utilize this compound in their research endeavors. The continued exploration of derivatives of Ethyl 5-methyl-1H-pyrazole-3-carboxylate holds promise for the discovery of novel drugs with improved efficacy and safety profiles.
References
- 1. Ethyl 5-methyl-1H-pyrazole-3-carboxylate | C7H10N2O2 | CID 77645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]
- 3. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]
- 4. Ethyl 3-methylpyrazole-5-carboxylate 98 4027-57-0 [sigmaaldrich.com]
- 5. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 6. Ethyl 5-methyl-1H-pyrazole-3-carboxylate | SIELC Technologies [sielc.com]
- 7. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]
- 8. benchchem.com [benchchem.com]
- 9. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
